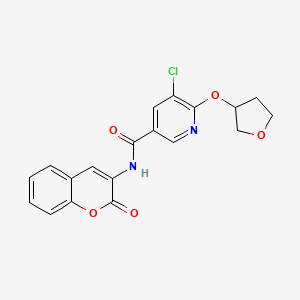
5-chloro-N-(2-oxo-2H-chromen-3-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-(2-oxo-2H-chromen-3-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide, also known as THN-1, is a novel small molecule that has shown potential in scientific research applications due to its unique chemical structure and mechanism of action.
Mecanismo De Acción
5-chloro-N-(2-oxo-2H-chromen-3-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide binds to the bromodomain of PCAF, preventing the binding of the acetyl-CoA substrate and inhibiting the enzymatic activity of PCAF. This leads to a decrease in histone acetylation and subsequent changes in gene expression.
Biochemical and Physiological Effects
In addition to its anti-inflammatory and anti-tumor effects, 5-chloro-N-(2-oxo-2H-chromen-3-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide has been shown to have other biochemical and physiological effects. 5-chloro-N-(2-oxo-2H-chromen-3-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to induce apoptosis in cancer cells. 5-chloro-N-(2-oxo-2H-chromen-3-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide has also been shown to inhibit the activity of the enzyme PARP-1, which plays a role in DNA repair and cell survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 5-chloro-N-(2-oxo-2H-chromen-3-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide as a research tool is its specificity for PCAF. This allows researchers to selectively inhibit the activity of PCAF without affecting other histone acetyltransferases. However, 5-chloro-N-(2-oxo-2H-chromen-3-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide has limitations as well. 5-chloro-N-(2-oxo-2H-chromen-3-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential side effects. Additionally, 5-chloro-N-(2-oxo-2H-chromen-3-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide may not be suitable for all research applications, as it may not be effective in all cell types or under all conditions.
Direcciones Futuras
There are many potential future directions for research involving 5-chloro-N-(2-oxo-2H-chromen-3-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide. One area of interest is the development of 5-chloro-N-(2-oxo-2H-chromen-3-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide analogues with improved potency and selectivity. Additionally, further research is needed to fully understand the effects of 5-chloro-N-(2-oxo-2H-chromen-3-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide on gene expression and to identify specific genes and pathways that are affected by 5-chloro-N-(2-oxo-2H-chromen-3-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide. Finally, 5-chloro-N-(2-oxo-2H-chromen-3-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide may have potential as a therapeutic agent for the treatment of cancer and other diseases, and further research is needed to explore this possibility.
Métodos De Síntesis
The synthesis of 5-chloro-N-(2-oxo-2H-chromen-3-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide involves the reaction of 5-chloro-6-hydroxynicotinamide with 3-tetrahydrofuranyl-4-hydroxybenzoate in the presence of a base. The resulting compound is then treated with oxalyl chloride and 3-hydroxy-2H-chromen-2-one to yield the final product, 5-chloro-N-(2-oxo-2H-chromen-3-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide.
Aplicaciones Científicas De Investigación
5-chloro-N-(2-oxo-2H-chromen-3-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide has shown potential in scientific research applications due to its ability to modulate the activity of certain enzymes and proteins. Specifically, 5-chloro-N-(2-oxo-2H-chromen-3-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide has been shown to inhibit the activity of the histone acetyltransferase p300/CBP-associated factor (PCAF), which plays a role in the regulation of gene expression. Inhibition of PCAF activity by 5-chloro-N-(2-oxo-2H-chromen-3-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide has been shown to have anti-inflammatory and anti-tumor effects in vitro and in vivo.
Propiedades
IUPAC Name |
5-chloro-N-(2-oxochromen-3-yl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O5/c20-14-7-12(9-21-18(14)26-13-5-6-25-10-13)17(23)22-15-8-11-3-1-2-4-16(11)27-19(15)24/h1-4,7-9,13H,5-6,10H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGIHMRZCEQLJIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=C(C=C(C=N2)C(=O)NC3=CC4=CC=CC=C4OC3=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(2-oxo-2H-chromen-3-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

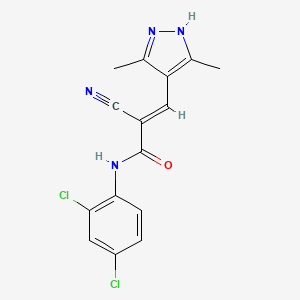
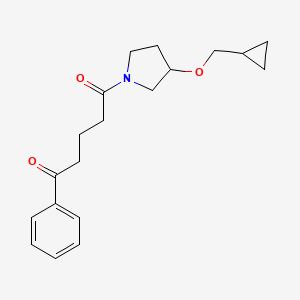

![N-[(1S,2R)-2,6-Dimethyl-2,3-dihydro-1H-inden-1-yl]-6-methylsulfonylpyridine-3-carboxamide](/img/structure/B2678446.png)
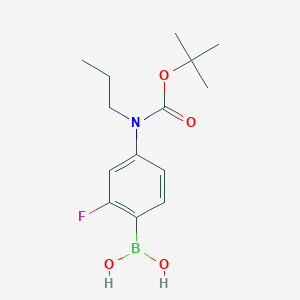
![2-chloro-4-nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide](/img/structure/B2678448.png)
![2-[[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2678449.png)
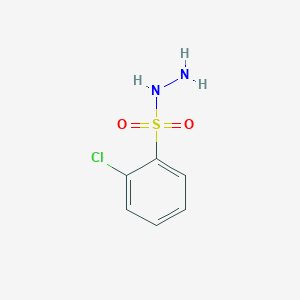
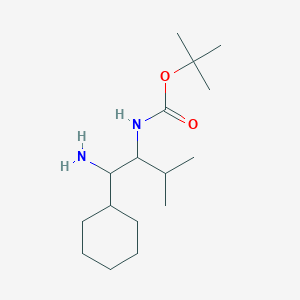
![N-benzyl-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2678457.png)
![Octahydropyrano[4,3-b]pyrrole](/img/structure/B2678458.png)
![1,4-bis[2-(4-methoxyphenyl)-2-oxoethyl]-4H-1,2,4-triazol-1-ium bromide](/img/structure/B2678459.png)
![9-(2,5-dimethoxyphenyl)-1-methyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2678461.png)
![1-benzyl-3-[(E)-2-(furan-2-yl)ethenyl]urea](/img/structure/B2678463.png)